Bis(phosphonate) d'octane-1,8-diyle tétraéthylique

Vue d'ensemble

Description

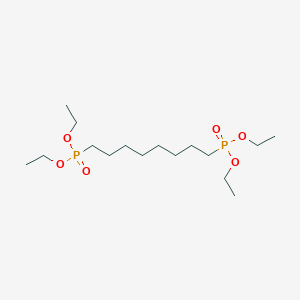

Tetraethyl octane-1,8-diylbis(phosphonate): is a chemical compound that belongs to the class of alkyl chain-based phosphonates. It is primarily used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are emerging as a promising approach for targeted therapy drugs .

Applications De Recherche Scientifique

Medicinal Chemistry

Targeted Drug Delivery:

Tetraethyl octane-1,8-diylbis(phosphonate) is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). These are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to cancer treatment and other diseases. The phosphonate group enhances the stability and solubility of the compounds, facilitating their interaction with target proteins .

Antibody-Drug Conjugates:

The compound can also be employed in the synthesis of antibody-drug conjugates (ADCs), which combine antibodies with cytotoxic drugs to improve targeted delivery to cancer cells. By linking the drug to an antibody via tetraethyl octane-1,8-diylbis(phosphonate), researchers can enhance the therapeutic index while minimizing systemic toxicity .

Bioconjugation Techniques

Covalent Linkage:

The phosphonate moiety allows for stable covalent bonding with various biomolecules, including proteins and nucleic acids. This property is particularly useful in bioconjugation techniques where precise attachment of drugs or imaging agents to biological targets is required. The ability to form stable bonds with metal ions further expands its utility in creating contrast agents for imaging modalities such as magnetic resonance imaging (MRI) and positron emission tomography (PET) .

Materials Science

Surface Modification:

In materials science, tetraethyl octane-1,8-diylbis(phosphonate) can be used for surface modification of materials to enhance their biocompatibility and stability. For instance, it can be incorporated into polymer matrices to improve their chemical resistance and mechanical properties, making them suitable for biomedical applications such as implants or drug delivery systems .

Nanotechnology:

The compound's properties are also exploited in nanotechnology, where it serves as a building block for creating nanoparticles that can be used in drug delivery systems or as carriers for imaging agents. Its ability to chelate metal ions makes it valuable for developing multifunctional nanoparticles that combine therapeutic and diagnostic capabilities .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

Tetraethyl octane-1,8-diylbis(phosphonate) is primarily used as a non-cleavable linker for bio-conjugation . It contains two COOR/Ester groups that serve as the functional groups for the conjugation process .

Mode of Action

As a linker, Tetraethyl octane-1,8-diylbis(phosphonate) facilitates the attachment of various bioactive molecules to specific targets. The COOR/Ester groups in the compound interact with the target molecules, forming a stable bond that is resistant to cleavage .

Analyse Biochimique

Biochemical Properties

Tetraethyl octane-1,8-diylbis(phosphonate) plays a crucial role in the biochemical reactions involved in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation

Cellular Effects

The cellular effects of Tetraethyl octane-1,8-diylbis(phosphonate) are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tetraethyl octane-1,8-diylbis(phosphonate) functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to recruit the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl octane-1,8-diylbis(phosphonate) typically involves the reaction of octane-1,8-diol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of Tetraethyl octane-1,8-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraethyl octane-1,8-diylbis(phosphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various alkyl or aryl phosphonates.

Comparaison Avec Des Composés Similaires

- Tetraethyl ethane-1,2-diylbis(phosphonate)

- Tetraethyl butane-1,4-diylbis(phosphonate)

- Tetraethyl hexane-1,6-diylbis(phosphonate)

Comparison: Tetraethyl octane-1,8-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the two phosphonate groups. This property makes it particularly suitable for use in PROTAC molecules, where the spatial arrangement of the ligands is crucial for effective protein degradation .

Activité Biologique

Tetraethyl octane-1,8-diylbis(phosphonate) (CAS Number: 5943-61-3) is a phosphonate compound characterized by its unique structure that includes two phosphonate groups linked by an octane chain. This compound has garnered attention in the field of medicinal chemistry, particularly as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are innovative molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system, which has significant implications for targeted cancer therapies and other diseases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₆O₆P₂ |

| Molecular Weight | 386.40 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

Tetraethyl octane-1,8-diylbis(phosphonate) serves primarily as a linker in the synthesis of PROTACs. The biological activity of these compounds is largely attributed to their ability to bind two different ligands: one that targets an E3 ubiquitin ligase and another that binds the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell.

Research Findings

Recent studies have highlighted the potential of PROTACs utilizing tetraethyl octane-1,8-diylbis(phosphonate) in various therapeutic contexts:

- Cancer Therapy : Research indicates that PROTACs can effectively degrade oncogenic proteins that are otherwise difficult to target with traditional small molecule inhibitors. For instance, studies have shown that PROTACs can selectively degrade mutant forms of proteins involved in cancer progression, leading to reduced tumor growth in preclinical models .

- Neurodegenerative Diseases : There is emerging evidence that PROTACs may also be beneficial in treating neurodegenerative diseases by targeting misfolded proteins associated with conditions such as Alzheimer's disease . The ability to selectively degrade these proteins could mitigate their toxic effects on neuronal cells.

- Autoimmune Disorders : Tetraethyl octane-1,8-diylbis(phosphonate)-based PROTACs are being explored for their potential to modulate immune responses by degrading specific immune-related proteins, thus offering a novel approach to treat autoimmune diseases .

Case Study 1: Cancer Targeting

A study published in EBioMedicine demonstrated the effectiveness of a PROTAC utilizing tetraethyl octane-1,8-diylbis(phosphonate) against a specific cancer target. The findings indicated a significant reduction in the target protein levels and subsequent inhibition of tumor cell proliferation in vitro and in vivo models .

Case Study 2: Neurodegeneration

In another study focusing on neurodegenerative diseases, researchers synthesized a PROTAC using tetraethyl octane-1,8-diylbis(phosphonate) that successfully targeted tau protein aggregates. The results showed improved neuronal health and function in animal models, suggesting potential therapeutic benefits for Alzheimer's disease .

Propriétés

IUPAC Name |

1,8-bis(diethoxyphosphoryl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWTYNZLBMSWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-61-3 | |

| Record name | Tetraethyl 1,8-octanediphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.